methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate
Description
Methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate is a synthetic organic compound featuring a fused thiazolo[3,2-a]pyrimidine core, a piperidine-4-carboxylate ester moiety, and an acetyl linker with an isopropyl substituent. The thiazolo[3,2-a]pyrimidine system is a privileged scaffold in drug discovery, often associated with kinase inhibition, anti-inflammatory, or antimicrobial activities . The methyl carboxylate group may enhance solubility, while the acetyl-piperidine linker could influence conformational flexibility and binding affinity. Structural characterization of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL .
Properties
IUPAC Name |
methyl 1-[2-(5-oxo-7-propan-2-yl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-11(2)14-9-16(23)21-13(10-26-18(21)19-14)8-15(22)20-6-4-12(5-7-20)17(24)25-3/h9,11-13H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVBWYKSCUHKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(CSC2=N1)CC(=O)N3CCC(CC3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The mode of action of this compound is not fully understood. It is hypothesized that the compound may interact with its targets through a series of chemical reactions. For example, it may form oximes or hydrazones with aldehydes and ketones. The compound may also undergo electrophilic substitution due to excessive π-electrons delocalization.
Biological Activity
Methyl 1-(2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetyl)piperidine-4-carboxylate (CAS Number: 952996-51-9) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₅N₃O₄S |
| Molecular Weight | 379.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The structure features a thiazolo[3,2-a]pyrimidin core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit significant antimicrobial properties. Specifically, compounds similar to this compound have shown effectiveness against various bacterial strains. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro studies revealed that related thiazolo-pyrimidine compounds exhibited IC50 values in the micromolar range against several cancer cell lines, indicating promising anticancer potential .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Compounds with similar structures have been noted to inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can trigger apoptosis in cancer cells.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study published in MDPI highlighted the effectiveness of thiazole derivatives against Mycobacterium tuberculosis. The compounds displayed varying degrees of activity with some achieving better results than traditional antibiotics .
- Anticancer Research : A recent investigation into thiazolo-pyrimidine derivatives showed that specific modifications led to enhanced cytotoxicity against breast cancer cells (MCF7), with IC50 values significantly lower than those of standard chemotherapeutics .
- In Vivo Studies : Animal models have also been employed to assess the efficacy of these compounds in treating infections and tumors. Preliminary results indicated that certain derivatives significantly reduced tumor size and improved survival rates compared to control groups .
Comparison with Similar Compounds
Structural Analogues
The compound’s key structural motifs are compared below with related derivatives:
Key Observations :
- The thiazolo[3,2-a]pyrimidine core in the target compound distinguishes it from simpler thiazole derivatives (e.g., 1025747-01-6), which lack fused aromatic systems. This fusion may enhance π-π stacking interactions in biological targets .
Bioactivity and Mechanism
While direct bioactivity data for the target compound is unavailable in the provided evidence, analogues with thiazolo-pyrimidine scaffolds are reported to induce ferroptosis (a form of regulated cell death) in cancer cells . For example, compounds with similar ester groups and hydrophobic substituents (e.g., isopropyl) may enhance membrane permeability, enabling selective cytotoxicity in oral squamous cell carcinoma (OSCC) models . In contrast, tributylstannyl-thiazole derivatives (e.g., 1025747-01-6) are more likely to serve as organometallic catalysts than therapeutic agents due to their metal-containing functional groups .
Physicochemical Properties
Hydrogen-bonding patterns, critical for crystallization and solubility, can be inferred from the compound’s functional groups. The acetyl-piperidine linker and carboxylate ester may participate in intermolecular hydrogen bonds, as observed in similar crystals analyzed via graph-set theory . Compared to triazolopyrimidines, the thiazolo-pyrimidine core’s sulfur atom could reduce solubility in aqueous media but improve lipid bilayer penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
